[4-(ETHYLSULFONYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
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Overview
Description
4-(ETHYLSULFONYL)PIPERAZINOMETHANONE: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an ethylsulfonyl group attached to a piperazine ring, which is further connected to a fluorophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Methanone Moiety: The final step involves the coupling of the piperazine derivative with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(ETHYLSULFONYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-(ETHYLSULFONYL)PIPERAZINOMETHANONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The ethylsulfonyl group and fluorophenyl moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
4-(ETHYLSULFONYL)PIPERAZINOMETHANONE: can be compared with other similar compounds, such as:
4-(METHYLSULFONYL)PIPERAZINOMETHANONE: Differing by the presence of a methylsulfonyl group instead of an ethylsulfonyl group.
4-(ETHYLSULFONYL)PIPERAZINOMETHANONE: Differing by the presence of a chlorophenyl moiety instead of a fluorophenyl moiety.
The uniqueness of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-2-20(18,19)16-9-7-15(8-10-16)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTJXYJJTSGJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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